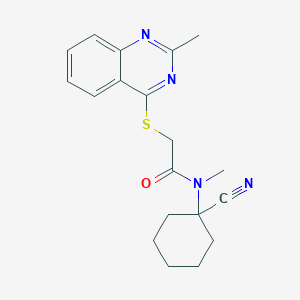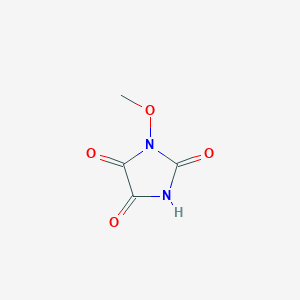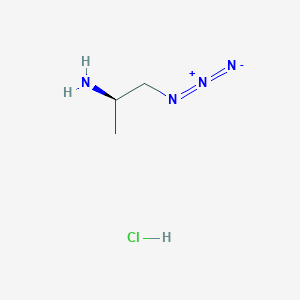
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide, also known as CX717, is a compound that has shown potential in enhancing cognitive function. It is a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation.
Wirkmechanismus
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide acts as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and memory formation. By binding to a site on the receptor distinct from the glutamate binding site, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide enhances the response of the receptor to glutamate, resulting in increased synaptic transmission and enhanced LTP.
Biochemical and Physiological Effects:
In addition to its effects on cognitive function, N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been shown to have other biochemical and physiological effects. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been shown to increase wakefulness and reduce sleepiness in animal models, suggesting a potential role in the treatment of sleep disorders. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has also been shown to have anti-inflammatory effects in vitro, suggesting a potential role in the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide in lab experiments is its specificity for the AMPA receptor, which allows for targeted manipulation of synaptic plasticity and memory formation. However, one limitation of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide is its relatively short half-life, which may limit its effectiveness in certain experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide. One area of interest is the development of more potent and selective positive allosteric modulators of the AMPA receptor. Another area of interest is the investigation of the potential therapeutic applications of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide, particularly in the areas of cognitive enhancement and sleep disorders. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide, particularly with respect to its anti-inflammatory properties.
Synthesemethoden
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide involves several steps, including the reaction of 2-mercaptoquinazoline with methyl chloroacetate, followed by the reaction of the resulting compound with 1-cyanocyclohexylamine. The final product is obtained through a series of purification steps. The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been described in detail in several research papers, including the original paper by Gualtieri et al. (2002).
Wissenschaftliche Forschungsanwendungen
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has been extensively studied for its potential in enhancing cognitive function, particularly in the areas of learning and memory. Several studies have shown that N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide can improve performance in various memory tasks, including object recognition, spatial memory, and working memory. N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide has also been shown to enhance long-term potentiation (LTP), a cellular mechanism underlying memory formation.
Eigenschaften
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(2-methylquinazolin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c1-14-21-16-9-5-4-8-15(16)18(22-14)25-12-17(24)23(2)19(13-20)10-6-3-7-11-19/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTWTZUYOQHCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)SCC(=O)N(C)C3(CCCCC3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)acrylamide](/img/structure/B2430990.png)


![Ethyl 1-[3-(aminocarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B2430998.png)
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2431000.png)

![methyl 4-{[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzoate](/img/structure/B2431003.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2431004.png)


![2-Bromo-6-{[1-(morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2431009.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)naphthalene-1-sulfonamide](/img/structure/B2431010.png)